![molecular formula C12H16ClNO B1404120 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride CAS No. 1047656-03-0](/img/structure/B1404120.png)
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride
Vue d'ensemble
Description
“3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine] hydrochloride” is a chemical compound with the CAS Number: 1047656-03-0. It has a molecular weight of 225.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is spiro [chromane-2,3’-pyrrolidine] hydrochloride . The InChI code is 1S/C12H15NO.ClH/c1-2-4-11-10 (3-1)5-6-12 (14-11)7-8-13-9-12;/h1-4,13H,5-9H2;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Spirocyclic Compounds : This compound is involved in the synthesis of various spirocyclic compounds. For instance, it has been used in [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and related structures (Sosnovskikh et al., 2014).
Derivative Synthesis for Receptor Ligands : Derivatives of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride have been synthesized as ligands for receptors like 5-HT1A and σ-receptors. These derivatives show potential as anxiolytic agents and have been evaluated for their serotonergic and dopaminergic activities (Comoy et al., 1996).
Applications in Pharmacology
Potential Anticancer Agents : Certain derivatives of this compound have shown potential as anti-tumor agents. They have been tested against various cancer cell lines, including breast, CNS, and colon cancers (Jurd, 1996).
Development of Antihypertensive Agents : Studies have shown the potential of some derivatives in developing antihypertensive agents. They have been evaluated for cardiovascular activity in animal models (Davis et al., 1983).
Chemical Reactions and Interactions
Role in Chemical Reactions : This compound plays a role in various chemical reactions, including cyclizations, cycloadditions, and intercalations. These reactions are fundamental in synthesizing new chemical entities with potential pharmaceutical applications (Andina & Andin, 2016).
Photochromism Studies : It has been involved in studies related to photochromism, particularly in the context of spiropyrans, indicating its potential application in materials science (Takagi et al., 1991).
Safety And Hazards
Propriétés
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-pyrrolidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-4,13H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVLYJZAQKLSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)OC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

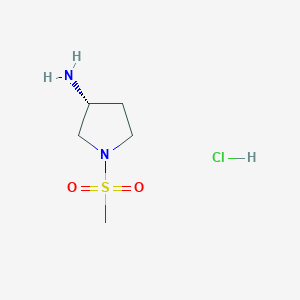

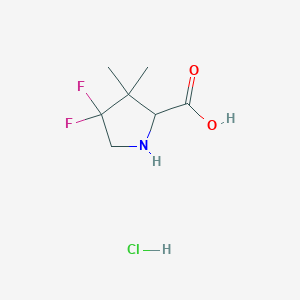
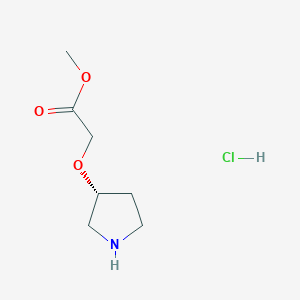
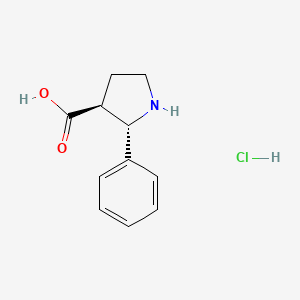

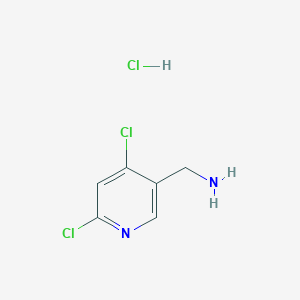

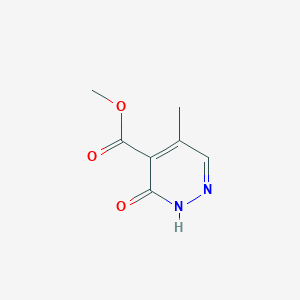
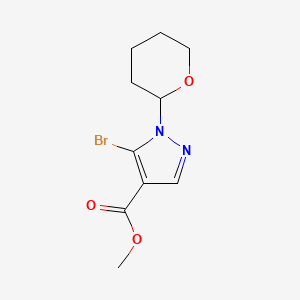
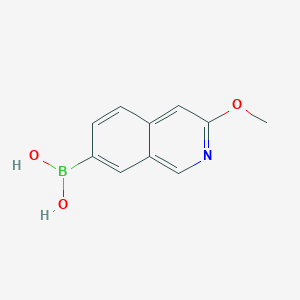
![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)
![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)